molecular formula C18H15FN4O3S2 B2698361 N-(4-acetamido-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 872609-01-3

N-(4-acetamido-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2698361
CAS No.: 872609-01-3
M. Wt: 418.46
InChI Key: HKFGFZQKWMQVAO-UHFFFAOYSA-N
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Description

N-(4-acetamido-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a pyrimidine ring, and various functional groups such as acetamido, fluorobenzylthio, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a thiol derivative.

    Acetamidation: The acetamido group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Ammonia, primary amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives and thiol derivatives.

Scientific Research Applications

N-(4-acetamido-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetamido-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can lead to various biological effects.

    Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription.

Comparison with Similar Compounds

N-(4-acetamido-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-acetamido-2-((4-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(4-acetamido-2-((4-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide: Similar structure but with a methyl group instead of fluorine.

    N-(4-acetamido-2-((4-bromobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.

Properties

IUPAC Name

N-[4-acetamido-2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S2/c1-10(24)20-15-14(21-16(25)13-3-2-8-27-13)17(26)23-18(22-15)28-9-11-4-6-12(19)7-5-11/h2-8H,9H2,1H3,(H,21,25)(H2,20,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFGFZQKWMQVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=O)NC(=N1)SCC2=CC=C(C=C2)F)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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